3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Historical Development of Isoxazole Chemistry
The historical development of isoxazole chemistry traces its origins to the late nineteenth century, when fundamental discoveries laid the groundwork for modern understanding of these heterocyclic systems. The chemistry of isoxazole is intrinsically associated with Ludwig Claisen, who recognized the cyclic structure of 3-methyl-5-phenylisoxazole in 1888, a compound that had been obtained by Ceresole in 1884 from the reaction of hydroxylamine with benzoylacetone. This early recognition of the isoxazole structure marked the beginning of systematic investigations into the properties and potential applications of these five-membered heterocyclic compounds.
A particularly significant contribution to the development of isoxazole chemistry occurred between 1930 and 1946 through the extensive studies conducted by Quilico and his collaborators. These investigations focused on the synthesis of isoxazole ring systems from nitrile oxides and unsaturated compounds, establishing fundamental synthetic methodologies that continue to influence contemporary approaches to isoxazole synthesis. The work of Quilico and his team provided crucial insights into the reactivity patterns of nitrile oxides and their utility in constructing complex heterocyclic frameworks through cycloaddition reactions.
The systematic development of isoxazole chemistry accelerated significantly during the mid-twentieth century as researchers began to appreciate the unique electronic properties and synthetic versatility of these compounds. The recognition that isoxazole rings could serve as bioisosteres for other heterocyclic systems, combined with their stability under physiological conditions, sparked increased interest in their pharmaceutical applications. This period witnessed the emergence of sophisticated synthetic strategies that enabled the preparation of highly substituted isoxazole derivatives with precisely controlled substitution patterns.
Classification and Nomenclature Systems
The systematic classification and nomenclature of isoxazole derivatives, including this compound, follows established conventions developed by the International Union of Pure and Applied Chemistry and other authoritative bodies. Isoxazole itself is classified as a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions, specifically at positions 1 and 2 of the aromatic ring system. The systematic name for the parent compound is 1,2-oxazole, reflecting the positional relationship between the heteroatoms within the ring structure.
The nomenclature system for substituted isoxazoles employs a numbering scheme that assigns position 1 to the oxygen atom and position 2 to the nitrogen atom, with subsequent carbon atoms numbered sequentially around the ring. In the case of this compound, the compound features substitution at positions 3, 4, and 5 of the isoxazole ring. The carboxamide functional group at position 4 represents a crucial structural element that influences both the chemical properties and potential biological activity of the molecule.
The classification of this compound within broader chemical taxonomy places it among the azoles, a major class of heterocyclic compounds that includes imidazoles, pyrazoles, triazoles, and tetrazoles. More specifically, it belongs to the subclass of isoxazoles, which are characterized by the presence of an oxygen atom adjacent to a nitrogen atom within the five-membered ring. The presence of the carboxamide functionality further classifies this compound as an isoxazole carboxamide derivative, a subset that has gained particular attention in medicinal chemistry applications.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Kingdom | Organic Compounds | Organoheterocyclic Compounds |
| Super Class | Heterocyclic Compounds | Azoles |
| Class | Five-Membered Azoles | Isoxazoles |
| Subclass | Substituted Isoxazoles | Isoxazole Carboxamides |
| Molecular Formula | C18H15ClN2O3 | 342.8 g/mol |
Position of this compound in Heterocyclic Chemistry
The position of this compound within the broader landscape of heterocyclic chemistry reflects its status as a complex, multi-substituted aromatic system that combines multiple pharmacophoric elements within a single molecular framework. The compound represents an advanced example of heterocyclic design, where the central isoxazole ring serves as a rigid scaffold that positions various substituents in specific three-dimensional orientations. This structural organization enables precise control over molecular recognition events and binding interactions with biological targets.
The isoxazole ring system within this compound functions as an electron-rich aromatic heterocycle, with the oxygen atom providing electron density that influences the overall electronic distribution throughout the molecule. The presence of the nitrogen atom adjacent to the oxygen creates a unique electronic environment that distinguishes isoxazoles from other five-membered heterocycles such as furans, pyrroles, and thiophenes. This electronic arrangement contributes to the stability of the isoxazole ring under various chemical conditions while maintaining sufficient reactivity for synthetic transformations.
The strategic incorporation of both electron-withdrawing and electron-donating substituents on the phenyl rings attached to the isoxazole core creates a sophisticated electronic system that can be fine-tuned for specific applications. The 2-chlorophenyl group at position 3 introduces electron-withdrawing character through both inductive and resonance effects, while the 3-methoxyphenyl group attached to the carboxamide nitrogen provides electron-donating capabilities. This combination of electronic effects enables modulation of both the chemical reactivity and biological activity of the compound.
The carboxamide functional group at position 4 of the isoxazole ring represents a particularly important structural feature that enhances the versatility of this compound within heterocyclic chemistry. Carboxamides are known for their ability to participate in hydrogen bonding interactions, both as hydrogen bond donors through the amide nitrogen and as hydrogen bond acceptors through the carbonyl oxygen. This dual functionality significantly expands the potential for molecular recognition and binding interactions with biological macromolecules.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its membership in the broader class of isoxazole derivatives, which have demonstrated remarkable therapeutic potential across multiple disease areas. Isoxazoles have established themselves as privileged scaffolds in drug discovery, with numerous examples of successful pharmaceutical agents incorporating this heterocyclic framework. The specific structural features of this compound position it as a potentially valuable lead structure for the development of novel therapeutic agents.
Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies that enable the creation of diverse arrays of isoxazole derivatives with enhanced bioactivity and selectivity. These synthetic developments have facilitated the design of more complex and bioactive derivatives, expanding the chemical space available for drug discovery programs. The emergence of transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques has significantly improved the efficiency of isoxazole synthesis while enabling access to previously challenging structural motifs.
The broad spectrum of biological activities demonstrated by isoxazole derivatives includes antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for addressing diverse therapeutic needs. The structural modifications possible within the isoxazole framework have been shown to enhance pharmacological properties significantly, with specific substitution patterns leading to improved potency, selectivity, and pharmacokinetic profiles. The ability to modulate these properties through rational structural modifications has made isoxazole derivatives particularly valuable in lead optimization programs.
| Therapeutic Area | Representative Compounds | Mechanism of Action | Development Status |
|---|---|---|---|
| Anti-inflammatory | Isoxazole-carboxamide derivatives | Cytokine inhibition | Preclinical research |
| Antimicrobial | Beta-lactamase resistant antibiotics | Cell wall synthesis inhibition | Clinical applications |
| Oncology | SMYD3 inhibitors | Epigenetic modulation | Lead optimization |
| Immunomodulation | Toll-like receptor antagonists | Innate immunity regulation | Early development |
The emergence of isoxazole-based compounds as regulators of immune functions has opened new avenues for therapeutic intervention in autoimmune diseases and inflammatory conditions. Compounds such as those targeting Toll-like receptor 8 have demonstrated potent immunomodulatory effects, with novel isoxazole-based small-molecule antagonists showing promise in treating systemic lupus erythematosus and rheumatoid arthritis. These developments highlight the potential for isoxazole derivatives to address unmet medical needs in immunology and inflammation.
The evolving role of isoxazoles in drug discovery encompasses emerging trends such as the development of multi-targeted therapies and personalized medicine approaches. The ability to design isoxazole derivatives with specific target profiles enables the creation of compounds that can simultaneously modulate multiple biological pathways, potentially leading to enhanced therapeutic efficacy. This multi-targeted approach is particularly relevant in complex diseases where single-target interventions may be insufficient to achieve optimal therapeutic outcomes.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXKUZLELFGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The oxazole core is synthesized via cyclocondensation of 2-chlorobenzohydroxamoyl chloride with methyl acetoacetate. This method, adapted from industrial protocols for cloxacillin intermediates, avoids toxic reagents like phosphorus oxychloride.
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Chlorobenzohydroxamoyl chloride | 1.0 equiv | Electrophile |
| Methyl acetoacetate | 1.2 equiv | Nucleophile |
| Triethylamine | 1.5 equiv | Base |
| Toluene | 5–10 vol | Solvent |
| Reaction Temperature | 110°C | Reflux |
| Reaction Time | 2–4 hours | Completion |
Procedure
-
Combine hydroxamoyl chloride, methyl acetoacetate, and triethylamine in toluene.
-
Reflux at 110°C for 2–4 hours.
-
Isolate the intermediate methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate via distillation and recrystallization (yield: 95.6%).
Suzuki–Miyaura Cross-Coupling for Aryl Functionalization
Introducing the 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is introduced via Ni-catalyzed Suzuki–Miyaura coupling, enabling regioselective aryl substitution.
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | 1.0 equiv | Substrate |
| 3-Methoxyphenylboronic acid | 1.5 equiv | Coupling partner |
| NiCl₂(dppf) | 5 mol% | Catalyst |
| K₃PO₄ | 2.0 equiv | Base |
| DMF/H₂O (4:1) | 10 vol | Solvent |
| Reaction Temperature | 80°C | Heating |
| Reaction Time | 12 hours | Completion |
Procedure
-
Mix the oxazole ester, boronic acid, NiCl₂(dppf), and K₃PO₄ in DMF/H₂O.
-
Heat at 80°C for 12 hours.
-
Purify the product methyl 3-(2-chlorophenyl)-5-methyl-4-(3-methoxyphenyl)isoxazole-4-carboxylate via column chromatography (yield: 82%).
Carboxamide Formation via Activation Reagents
Hydrolysis and Amidation
The ester group is hydrolyzed to the carboxylic acid, followed by amidation with 3-methoxyaniline using 1,1′-carbonyldiimidazole (CDI).
Hydrolysis Step
| Component | Quantity | Role |
|---|---|---|
| Methyl ester intermediate | 1.0 equiv | Substrate |
| 6 M HCl | 10 vol | Acid catalyst |
| THF/H₂O (1:1) | 20 vol | Solvent |
| Reaction Temperature | 100°C | Reflux |
| Reaction Time | 1 hour | Completion |
Yield : 94% (3-(2-chlorophenyl)-5-methyl-4-(3-methoxyphenyl)isoxazole-4-carboxylic acid).
Amidation Step
| Component | Quantity | Role |
|---|---|---|
| Carboxylic acid | 1.0 equiv | Substrate |
| 3-Methoxyaniline | 1.2 equiv | Nucleophile |
| CDI | 1.5 equiv | Activation reagent |
| DCM | 10 vol | Solvent |
| Reaction Temperature | 25°C | Room temperature |
| Reaction Time | 6 hours | Completion |
Alternative One-Pot Synthesis
Direct Cyclization-Coupling Approach
A streamlined method combines cyclization and coupling in one pot using bis(trichloromethyl) carbonate and tetrabutyl urea.
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 1.0 equiv | Substrate |
| Bis(trichloromethyl) carbonate | 0.5 equiv | Cyclizing agent |
| 3-Methoxyaniline | 1.2 equiv | Nucleophile |
| Tetrabutyl urea | 0.02 equiv | Catalyst |
| Toluene | 8 vol | Solvent |
| Reaction Temperature | 130°C | Reflux |
| Reaction Time | 3 hours | Completion |
Comparative Analysis of Methods
Efficiency and Scalability
Spectroscopic Validation
Structural Confirmation
-
δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.38–7.30 (m, 2H, Ar-H), 6.89 (t, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.71 (s, 3H, CH₃).
-
1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1240 cm⁻¹ (C-O-C).
-
m/z calcd. for C₁₉H₁₆ClN₂O₃: 367.0849; found: 367.0845.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pharmacological and Physicochemical Insights
- Immunomodulatory Activity: Leflunomide analogs, such as N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (), demonstrate that substituents on the phenyl ring critically modulate immunomodulatory potency. The 3-methoxy group in the target compound may offer a balance between activity and toxicity .
- Synthetic Accessibility : Many analogs are synthesized via nucleophilic acyl substitution between isoxazole-4-carbonyl chlorides and substituted anilines, as described in .
Key Research Findings
- Crystal Structures : The crystal structure of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () reveals coplanar aromatic and isoxazole rings, stabilized by hydrogen bonds. Similar planar arrangements may enhance target binding in the target compound.
- Impurity Profiles: Teriflunomide-related impurities () highlight the importance of substituent regiochemistry; meta-substitution (e.g., 3-methoxy) may reduce off-target effects compared to ortho-substituted analogs.
Biological Activity
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a core oxazole ring substituted with a chlorophenyl and methoxyphenyl group, which potentially contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 332.77 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable anticancer activities. For instance, a series of substituted oxazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in human neuroblastoma cells (SH-SY5Y) and other cancer types.
-
Cytotoxicity Assays : The compound was tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells. This was evidenced by increased levels of p53 and caspase-3 cleavage, indicating activation of the apoptotic pathway.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar oxazole derivatives provide insights into how modifications to the chemical structure influence biological activity:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring is believed to enhance lipophilicity and improve interaction with cellular targets.
- Methoxy Group Influence : The methoxy group contributes to increased electron density on the aromatic ring, which may enhance binding affinity to biological targets involved in cancer progression.
Case Studies
Several case studies have highlighted the effectiveness of oxazole derivatives:
- Study on Neuroblastoma Cells : A derivative similar to the compound was shown to inhibit AC (adenylyl cyclase) activity, leading to reduced proliferation in SH-SY5Y cells. This study emphasized the potential for developing new therapeutic agents targeting neuroblastoma.
- Cytotoxicity Against Leukemia Cells : Another study demonstrated that oxazole derivatives exhibited lower GI50 values compared to traditional chemotherapeutics like doxorubicin, suggesting they may be more effective at lower concentrations against certain leukemia cell lines.
Q & A
Q. What are the common synthetic routes for 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with oxazole ring formation, followed by sequential functionalization. Key steps include:
- Cyclocondensation of precursors (e.g., β-keto esters and hydroxylamine) to form the oxazole core.
- Substitution reactions to introduce the 2-chlorophenyl and 3-methoxyphenyl groups.
Optimization strategies: - Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction kinetics.
- Catalysts like triethylamine or DMAP improve acylation efficiency during carboxamide formation.
- Temperature control (e.g., 60–80°C for cyclization) minimizes side reactions.
Yield and purity are validated via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks based on substituent electronic effects. For example:
- The 2-chlorophenyl group shows deshielded aromatic protons (δ 7.4–7.6 ppm).
- The oxazole methyl group resonates at δ 2.3–2.5 ppm.
- FT-IR: Confirm carboxamide formation via N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 357.08) .
Q. What in vitro bioassays are used to evaluate its biological activity, and how are false positives mitigated?
Methodological Answer:
- Anticancer activity: MTT assays (IC₅₀ values) against cell lines (e.g., MCF-7, A549).
- Antimicrobial activity: Broth microdilution (MIC values) per CLSI guidelines.
Mitigation of false positives: - Include counter-screens (e.g., cytotoxicity in non-target cells).
- Validate target engagement via SPR or thermal shift assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence its pharmacokinetic and pharmacodynamic profiles?
Methodological Answer:
- SAR Analysis: Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.
- In silico Modeling: Use Molecular Dynamics (e.g., GROMACS) to predict binding affinity to targets like kinases.
- ADME Studies:
- Caco-2 assays assess permeability (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability).
- Microsomal stability tests (t₁/₂ >30 min suggests low hepatic clearance) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis: Compare datasets using standardized protocols (e.g., uniform cell lines, assay durations).
- Impurity Profiling: Use LC-MS to identify contaminants (e.g., residual starting materials) that may skew bioactivity.
- Dose-Response Curves: Ensure linearity (R² >0.95) to confirm reproducibility .
Q. How can advanced crystallographic techniques resolve ambiguities in its 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction:
- Grow crystals via slow evaporation (solvent: ethanol/water).
- Resolve dihedral angles between oxazole and phenyl rings (e.g., 1.7° deviation observed in analogous structures).
- Electron Density Maps: Confirm hydrogen bonding (e.g., N-H···O interactions stabilizing the carboxamide group) .
Q. What methodologies are used to study its reactivity under oxidative or hydrolytic conditions?
Methodological Answer:
- Forced Degradation Studies:
- Oxidative Stress: Expose to H₂O₂ (3% v/v, 40°C) and monitor via HPLC for degradation products (e.g., sulfoxide derivatives).
- Hydrolysis: Use acidic (0.1M HCl) and basic (0.1M NaOH) conditions to assess stability.
- Kinetic Analysis: Calculate rate constants (k) using UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
